1-Methyl-nicotinamide methosulphate is a derivative of 1-methylnicotinamide, which is an endogenous metabolite produced in the human liver during the metabolism of nicotinamide, also known as vitamin B3. This compound has garnered attention for its various biological activities, including anti-inflammatory and antithrombotic properties. The methosulphate form is often used in research for its enhanced solubility and stability.
1-Methyl-nicotinamide is primarily synthesized in the liver through the action of the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide using S-adenosyl methionine as a methyl donor. This process results in the production of 1-methylnicotinamide, which can then be converted into its methosulphate form for various applications. Natural sources of 1-methylnicotinamide include certain algae and fungi, such as Undaria pinnatifida and Auricularia auricula, respectively .
1-Methyl-nicotinamide methosulphate belongs to the class of organic compounds known as pyridines. It is categorized as a cationic compound due to its positive charge at physiological pH levels. This classification is significant for understanding its interactions in biological systems.
The synthesis of 1-methyl-nicotinamide methosulphate generally involves two main steps:
Technical details include maintaining specific temperature and pressure conditions during the reactions to optimize yield and purity, as well as employing good manufacturing practices to ensure product safety and quality .
The molecular formula for 1-methyl-nicotinamide methosulphate is CHNOS. The structure features a pyridine ring with a methyl group and an amide functional group attached. The methosulphate moiety contributes to its solubility and stability.
1-Methyl-nicotinamide methosulphate can undergo various chemical reactions:
Technical details regarding these reactions often
1-Methyl-nicotinamide Methosulphate represents a quaternary ammonium salt derivative of 1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (vitamin B3). This chemically stabilized form enhances the bioavailability and research utility of 1-MNA, which exhibits diverse biological activities beyond its initial classification as an inert excretion product. The methosulphate salt facilitates experimental applications in organic synthesis and pharmacological studies, serving as a critical tool for probing the biochemical roles of its active cation. Its development bridges fundamental biochemistry and applied medicinal chemistry, providing insights into NAD+ metabolism modulation and therapeutic targeting [1] [3] [7].
Molecular Composition:1-Methyl-nicotinamide Methosulphate (CAS: 58971-09-8) is an ionic compound with the molecular formula C7H9N2O·CH3SO4 and a molecular weight of 248.26 g/mol. It comprises the 1-Methylnicotinamide cation (C7H9N2O+) paired with a methosulfate anion (CH3SO4−) [5] [7].
Structural Features:
Physicochemical Properties:
Table 1: Structural Identifiers of 1-Methyl-nicotinamide Methosulphate
Property | Identifier |
---|---|
Systematic Name | 1-Methylnicotinamide methyl sulfate |
CAS Registry | 58971-09-8 |
Molecular Formula | C₈H₁₂N₂O₅S |
Molar Mass | 248.26 g/mol |
Charge | +1 (cation) |
Key Spectral Data (Predicted) | FTIR: 1670 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (S=O stretch) |
Analytical Characterization:Mass spectrometry typically shows a base peak at m/z = 137.0715 for the 1-MNA cation (C7H9N2O+). Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts:
Early Metabolic Studies (1950s):1-Methylnicotinamide (1-MNA) was initially identified as the primary urinary metabolite of nicotinamide in mammals. Quantitative analysis of urinary 1-MNA served as a diagnostic biomarker for niacin (vitamin B3) sufficiency and renal tubular function. At this stage, it was regarded as a pharmacologically inert excretion product [1] [3] [8].
Enzymatic Pathway Elucidation (1990s):The discovery of nicotinamide N-methyltransferase (NNMT) in 1996 clarified the biosynthetic route:
NNMT Nicotinamide + S-Adenosylmethionine (SAM) → 1-MNA + S-Adenosylhomocysteine (SAH)
NNMT cloning revealed tissue-specific expression in the liver, kidneys, adipose tissue, and brain, suggesting potential regulatory roles beyond detoxification [3] [6].
Shift from Biomarker to Bioactive Metabolite (2000s):Landmark studies in the early 2000s demonstrated 1-MNA’s anti-inflammatory and anti-thrombotic effects. Gebicki et al. (2003) reported its topical efficacy in reducing skin inflammation, challenging the "inert metabolite" paradigm [4]. Subsequent work by Chłopicki et al. (2007) established its in vivo antithrombotic activity via prostacyclin (PGI2) induction, cementing its biological significance [8].
Synthetic Derivatives Development:The synthesis of 1-Methyl-nicotinamide Methosulphate addressed stability and solubility limitations of the parent cation. As a crystalline solid, this salt enabled standardized pharmacological testing and organic synthesis applications, accelerating mechanistic studies [7].
Organic Synthesis Applications
Mechanistic Insights in Medicinal Chemistry
1-MNA (released from the methosulphate salt in vivo) exhibits multi-target bioactivity:
Table 2: Key Biological Activities of 1-MNA and Molecular Mechanisms
Activity | Molecular Mechanism | Experimental Evidence |
---|---|---|
Anti-thrombotic | ↑ COX-2-derived PGI2 → ↓ platelet aggregation & vasodilation | In vivo thrombosis models (rat) [8] |
Anti-inflammatory | ↓ NLRP3 inflammasome activation via ROS scavenging; ↓ TNF-α, IL-4 | Human macrophages; endothelial cells [10] |
Vasoprotective | ↑ NO bioavailability via eNOS activation; ↓ ADMA/DDAH axis | Hypercholesterolemic human studies [3] [9] |
Antioxidant | ↑ Nrf2/HO-1 pathway; ↓ NADPH oxidase-derived ROS | HUVEC models under oxidative stress [2] |
Structure-Activity Relationship (SAR) Insights:
Therapeutic Implications:1-MNA’s activation of the COX-2/PGI2 pathway offers a gastrointestinal safety advantage over traditional NSAIDs (which inhibit COX-1). Its dual modulation of oxidative stress (via Nrf2) and inflammation (via NLRP3) positions it as a candidate for:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1